
Diphosphane-1,1,2,2-tetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphane-1,1,2,2-tetramine is an organophosphorus compound characterized by the presence of two phosphorus atoms and four amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphosphane-1,1,2,2-tetramine can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with amines under controlled conditions. The reaction typically requires a base, such as potassium tert-butoxide, to facilitate the formation of the diphosphane bond . Another method involves the use of radical-initiated P,P-metathesis reactions, where diphosphanes are combined with suitable reagents under ambient conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diphosphane-1,1,2,2-tetramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphorus and amine groups, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one or more amine groups with other functional groups.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphines. These products have various applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
Diphosphane-1,1,2,2-tetramine has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, where it facilitates various catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diphosphane-1,1,2,2-tetramine involves its interaction with molecular targets through its phosphorus and amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical and biological pathways . The compound’s ability to act as a ligand and form stable complexes is central to its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Diphosphane: A simpler compound with two phosphorus atoms and no amine groups.
Bisphosphine: Contains two phosphine groups linked by a backbone, often used as ligands in catalysis.
Phosphine Oxide: Formed by the oxidation of phosphines, with applications in various chemical processes.
Uniqueness
Diphosphane-1,1,2,2-tetramine is unique due to the presence of both phosphorus and amine groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in catalysis and other applications .
Propiedades
Número CAS |
63681-12-9 |
|---|---|
Fórmula molecular |
H8N4P2 |
Peso molecular |
126.04 g/mol |
InChI |
InChI=1S/H8N4P2/c1-5(2)6(3)4/h1-4H2 |
Clave InChI |
UEKDEXAKUVJIFI-UHFFFAOYSA-N |
SMILES canónico |
NP(N)P(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide](/img/structure/B14503608.png)
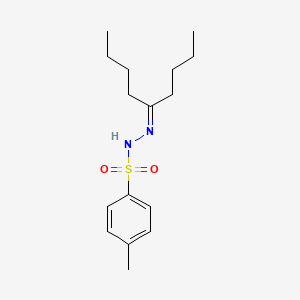
![4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B14503629.png)
![4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol](/img/structure/B14503647.png)
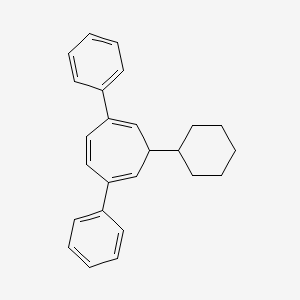


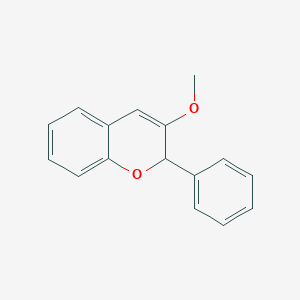
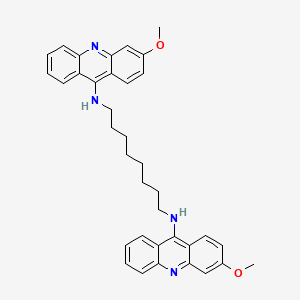
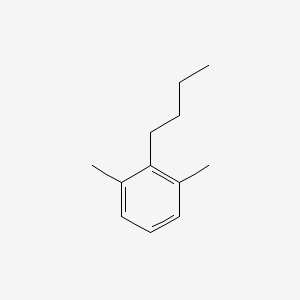
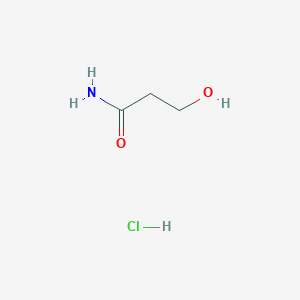
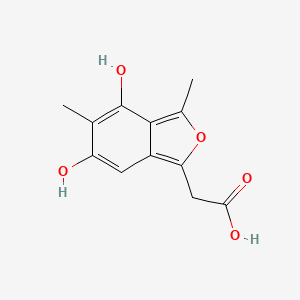
![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
